Cas no 618102-71-9 (3-(4-BROMOPHENYL)-1-(4-FLUOROPHENYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID)
3-(4-BROMOPHENYL)-1-(4-FLUOROPHENYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID Chemical and Physical Properties
Names and Identifiers
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- 3-(4-BROMOPHENYL)-1-(4-FLUOROPHENYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID
- 5-(4-bromophenyl)-2-(4-fluorophenyl)pyrazole-3-carboxylic Acid
- MFCD05150637
- DTXSID00396713
- AKOS024412235
- 618102-71-9
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- MDL: MFCD05150637
- Inchi: 1S/C16H10BrFN2O2/c17-11-3-1-10(2-4-11)14-9-15(16(21)22)20(19-14)13-7-5-12(18)6-8-13/h1-9H,(H,21,22)
- InChI Key: WJWGBXOXSYAGKJ-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)C1C=C(C(=O)O)N(C2C=CC(=CC=2)F)N=1
Computed Properties
- Exact Mass: 359.99097g/mol
- Monoisotopic Mass: 359.99097g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 3
- Complexity: 396
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 55.1Ų
3-(4-BROMOPHENYL)-1-(4-FLUOROPHENYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB201057-500 mg |
3-(4-Bromophenyl)-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid; . |
618102-71-9 | 500 mg |
€39.30 | 2023-07-20 | ||
| abcr | AB201057-500mg |
3-(4-Bromophenyl)-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid; . |
618102-71-9 | 500mg |
€52.00 | 2025-02-19 |
3-(4-BROMOPHENYL)-1-(4-FLUOROPHENYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID Related Literature
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
Additional information on 3-(4-BROMOPHENYL)-1-(4-FLUOROPHENYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID
Research Briefing on 3-(4-BROMOPHENYL)-1-(4-FLUOROPHENYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID (CAS: 618102-71-9)
3-(4-BROMOPHENYL)-1-(4-FLUOROPHENYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID (CAS: 618102-71-9) is a pyrazole derivative that has garnered significant attention in recent chemical biology and pharmaceutical research due to its potential as a versatile scaffold for drug development. This compound belongs to the class of heterocyclic compounds, which are known for their diverse biological activities and applications in medicinal chemistry. The presence of both bromo and fluoro substituents on the phenyl rings enhances its reactivity and potential for selective interactions with biological targets.
Recent studies have explored the synthesis and pharmacological properties of this compound, particularly focusing on its role as an intermediate in the development of novel therapeutic agents. Researchers have investigated its potential as a building block for kinase inhibitors, anti-inflammatory agents, and anticancer drugs. The compound's unique structural features, including the carboxylic acid moiety, make it a promising candidate for further derivatization and optimization in drug discovery programs.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the efficient synthesis of 3-(4-BROMOPHENYL)-1-(4-FLUOROPHENYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID through a multi-step process involving palladium-catalyzed cross-coupling reactions. The study highlighted the compound's stability under various reaction conditions and its compatibility with diverse functional groups, making it a valuable intermediate for library synthesis in high-throughput screening campaigns.
Another significant development was reported in Bioorganic & Medicinal Chemistry Letters, where scientists investigated the compound's potential as a COX-2 inhibitor. Molecular docking studies revealed that the pyrazole core and substituted phenyl rings of 618102-71-9 could interact favorably with the active site of COX-2 enzyme, suggesting its potential as a lead compound for developing new anti-inflammatory drugs with improved selectivity profiles.
From a structural perspective, X-ray crystallography studies have provided valuable insights into the molecular conformation of 3-(4-BROMOPHENYL)-1-(4-FLUOROPHENYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID. The planar nature of the pyrazole ring and the specific orientation of the substituents contribute to its biological activity and make it an interesting subject for structure-activity relationship (SAR) studies in medicinal chemistry programs.
Recent patent applications have also featured derivatives of this compound, particularly in the field of oncology. Several pharmaceutical companies have claimed novel compounds incorporating the 3-(4-BROMOPHENYL)-1-(4-FLUOROPHENYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID scaffold as potential kinase inhibitors targeting various cancer pathways. These developments underscore the growing commercial interest in this chemical entity.
As research continues, the compound's potential applications are expanding beyond traditional small molecule therapeutics. Recent investigations have explored its use in targeted drug delivery systems and as a component of PROTACs (Proteolysis Targeting Chimeras), highlighting its versatility in modern drug discovery approaches. The presence of multiple functional groups allows for diverse conjugation strategies, making it attractive for developing bifunctional molecules.
In conclusion, 3-(4-BROMOPHENYL)-1-(4-FLUOROPHENYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID (CAS: 618102-71-9) represents a promising chemical scaffold with broad applications in pharmaceutical research. Its unique structural features, synthetic accessibility, and demonstrated biological activities position it as a valuable tool for medicinal chemists working on various therapeutic areas. Future research directions may focus on further optimizing its pharmacological properties and exploring novel applications in emerging therapeutic modalities.
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